acetic acid;hexan-1-amine
Description
Contextualization within Carboxylic Acid-Amine Interactions
The interaction between a carboxylic acid and an amine is a fundamental acid-base reaction in organic chemistry. This interaction can lead to two primary outcomes: the formation of an ammonium (B1175870) carboxylate salt through proton transfer, or a condensation reaction to form an amide and water. researchgate.net The specific outcome is often dictated by the reaction conditions and the nature of the acid and amine involved. In the case of hexylammonium acetate (B1210297), acetic acid donates a proton to the amino group of hexan-1-amine, resulting in the formation of the hexylammonium cation and the acetate anion.
This salt is a member of the protic ionic liquids (PILs) class, which are formed by the proton transfer from a Brønsted acid to a Brønsted base. acs.org Ionic liquids (ILs) are salts with low melting points that serve as a new class of non-molecular, ionic solvents. scielo.br A key feature of ILs is their designability, meaning their physical and chemical properties can be fine-tuned by carefully selecting the cation and anion components. scielo.br The interaction between the carboxylic acid and amine components in these systems has been leveraged to create ILs for various purposes, including as catalysts and solvents for chemical reactions and as extractants in separation processes. acs.orgresearchgate.net The properties of hexylammonium acetate, such as its ion-pairing strength and volatility, are directly related to the characteristics of its constituent ions, including the longer alkyl chain of the hexylammonium cation compared to more traditional cations like triethylammonium (B8662869). glenresearch.com
Historical Development and Significance in Chemical Research
The study of direct amidation from carboxylic acids and amines has been a long-standing area of research, with efforts focused on developing more efficient, atom-economic, and environmentally benign methods. encyclopedia.pub Traditionally, these reactions required harsh conditions or the use of activating agents to drive the reaction towards amide formation by removing water. encyclopedia.pubd-nb.info The exploration of ionic liquids, particularly those based on carboxylic acid-amine pairs, offered a new pathway for these transformations, acting as both catalysts and recyclable solvents. acs.orgscielo.br
In analytical chemistry, particularly in ion-pairing reverse-phase liquid chromatography (IP-RP-LC) for analyzing oligonucleotides, triethylammonium acetate (TEAA) was a commonly used reagent. waters.com However, TEAA has limitations regarding the resolution of longer or more complex oligonucleotides. waters.com This led researchers to investigate alternative ion-pairing agents. Hexylammonium acetate (HAA) emerged as a superior alternative due to the stronger interaction of its longer hexyl chain with the reversed-phase chromatography resin, leading to more effective ion-pairing and significantly improved separation resolution. glenresearch.comwaters.com The development of HAA as a mobile phase component represents a significant advancement in the analytical power of IP-RP-LC for therapeutic oligonucleotides and other nucleic acid-based products. waters.comlcms.cz
Contemporary Research Landscape and Emerging Applications
The current research on hexylammonium acetate is primarily concentrated in two dynamic areas: high-performance liquid chromatography (HPLC) and perovskite solar cells (PSCs).
In the field of analytical chemistry, HAA is increasingly utilized as a high-resolution ion-pairing agent for the analysis and purification of synthetic oligonucleotides, such as antisense oligonucleotides (ASO) and silencing RNA (siRNA). glenresearch.comwaters.comlcms.cz Research has demonstrated that HAA provides superior or equivalent resolution compared to other agents like triethylammonium acetate (TEAA) and triethylamine (B128534) hexafluoroisopropanol (TEA-HFIP). waters.com Its effectiveness stems from the enhanced hydrophobic interaction of the hexyl group with the stationary phase, which improves the separation of oligonucleotides based on their length and charge. glenresearch.com This has been crucial for the quality control and characterization of nucleic acid-based therapeutics. lcms.czresearchgate.net
Table 1: Performance Comparison of HAA with other Ion-Pairing Agents in HPLC
| Ion-Pairing Agent | Application | Advantages of HAA | Key Findings | Source |
|---|---|---|---|---|
| Triethylammonium acetate (TEAA) | Oligonucleotide Separation | Higher resolution, sharper peaks | HAA offers a significant increase in resolution compared to the commonly-used, non-denaturing TEAA mobile phase. waters.com | glenresearch.comwaters.com |
In materials science, HAA is being explored as a functional ionic liquid for enhancing the performance and stability of perovskite solar cells (PSCs). bohrium.comresearchgate.netmdpi.com PSCs are a promising photovoltaic technology, but their stability and efficiency can be hampered by defects at the interfaces between layers. mdpi.comdntb.gov.ua Researchers have integrated HAA at the interface between the electron transport layer (e.g., SnO₂) and the perovskite absorber layer. mdpi.comresearchgate.net The acetate anion (Ac⁻) can passivate defects like oxygen vacancies in the SnO₂ layer, while the hexylammonium cation (HA⁺) interacts with the perovskite structure, reducing defects and optimizing the film's morphology. researchgate.netmdpi.com This synergistic effect reduces non-radiative recombination and improves charge extraction, leading to significant gains in both power conversion efficiency (PCE) and long-term stability. bohrium.commdpi.com
Table 2: Impact of Hexylammonium Acetate (HAAc) on Perovskite Solar Cell Performance
| Device Structure | Key Function of HAAc | Performance Improvement | Source |
|---|---|---|---|
| ITO/SnO₂/HAAc/perovskite/Spiro-OMeTAD/Au | Interface modification, defect passivation | PCE increased from 20.90% (control) to 24.16% (HAAc-treated). mdpi.com | mdpi.com |
Properties
CAS No. |
23239-72-7 |
|---|---|
Molecular Formula |
C8H19NO2 |
Molecular Weight |
161.24 g/mol |
IUPAC Name |
acetic acid;hexan-1-amine |
InChI |
InChI=1S/C6H15N.C2H4O2/c1-2-3-4-5-6-7;1-2(3)4/h2-7H2,1H3;1H3,(H,3,4) |
InChI Key |
HSULLSUSGAHAOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN.CC(=O)O |
Origin of Product |
United States |
Synthesis and Formation Mechanisms of Hexylammonium Acetate
Direct Acid-Base Neutralization Pathways
The most common and straightforward method for synthesizing hexylammonium acetate (B1210297) is the direct neutralization of hexylamine (B90201) with acetic acid. dur.ac.ukatamanchemicals.com This reaction involves the transfer of a proton from the carboxylic acid group of acetic acid to the amino group of hexylamine, resulting in the formation of the hexylammonium cation and the acetate anion, which associate to form the salt. mdpi.comvvc.edu This process is generally accompanied by the release of a substantial amount of heat, characteristic of neutralization reactions. atamanchemicals.comnih.gov
Stoichiometric Considerations and Reaction Conditions
The formation of hexylammonium acetate from acetic acid and hexylamine is a reaction with a well-defined 1:1 stoichiometry. ua.pt For a complete and efficient synthesis that minimizes unreacted starting materials, it is crucial to combine equimolar amounts of the acid and the base.
One documented solvent-free synthesis involved placing 300 mmol of glacial acetic acid in a vial and adding 300 mmol of n-hexylamine. ua.pt This procedure yielded a clear crystalline solid with virtually 100% yield, indicating a highly efficient reaction under these stoichiometric conditions. ua.pt Another common application of hexylammonium acetate is as an ion-pairing agent in high-performance liquid chromatography (HPLC). glenresearch.com For this purpose, aqueous solutions are prepared by carefully mixing the two components. For instance, a 100 mM aqueous solution can be prepared by combining specific masses of the reagents in water, as detailed in the table below. waters.com
Table 1: Example Preparation of 1 L of 100 mM Aqueous Hexylammonium Acetate This interactive table details a standard laboratory procedure for preparing an aqueous solution of hexylammonium acetate.
| Component | Amount (by mass) | Molar Amount (approx.) | Role |
|---|---|---|---|
| Water | 981 g | - | Solvent |
| Acetic Acid | 5.99 g (5.71 mL) | 0.1 mol | Acid |
| Hexylamine | 10.12 g (13.21 mL) | 0.1 mol | Base |
Data sourced from references waters.com. The final pH of this solution is approximately 7.0.
While the formation of the salt is the primary reaction, under specific conditions, such as heating the ammonium (B1175870) carboxylate salt above 100°C, a further reaction can occur where water is eliminated to form an amide (N-hexylacetamide). libretexts.org This is a separate condensation reaction and not part of the initial salt formation.
Role of Solvent Environment in Salt Formation and Yield
The solvent plays a critical role in the synthesis of hexylammonium acetate, influencing reaction kinetics, yield, and the nature of the ionic species in solution. While the salt can be formed without a solvent, many preparations utilize a solvent to control the reaction temperature and to prepare solutions for specific applications. ua.ptwaters.com
Water is a common solvent for preparing hexylammonium acetate solutions for analytical applications like HPLC. lcms.cz In aqueous media, even carboxylic acids that are otherwise insoluble can react quickly with a base because the neutralization process forms a more soluble salt. atamanchemicals.comnih.gov
Alternative Synthetic Routes and Methodological Innovations
Beyond the conventional direct neutralization in a solvent, methodological innovations have focused on creating purer products with greater efficiency and sustainability. These include solvent-free approaches and investigations into catalytic effects.
Solvent-Free Synthesis Approaches
Solvent-free synthesis is an increasingly important green chemistry approach for the production of protic ionic liquids like hexylammonium acetate. bohrium.comchalmers.se This method addresses limitations of solvent-based syntheses, such as the need for purification to remove the solvent and the potential for thermal decomposition if heating is required. bohrium.com
A general solvent-free procedure involves the precise weighing of the acid and base to ensure the correct stoichiometry. bohrium.comchalmers.se The base is then added dropwise to the acid to control the exothermic nature of the neutralization reaction. bohrium.com This controlled mixing is essential to avoid an excess of either reactant in the final product. bohrium.com A direct example of this approach is the previously mentioned synthesis of crystalline hexylammonium acetate by simply mixing the neat glacial acetic acid and n-hexylamine, which resulted in a quantitative yield without the need for a solvent. ua.pt This highlights the inherent efficiency and atom economy of the solvent-free pathway for this specific salt.
Mechanistic Investigations of Salt Formation
The formation of hexylammonium acetate is fundamentally a proton transfer reaction. Acetic acid acts as a Brønsted-Lowry acid, donating a proton (H⁺), which is accepted by the lone pair of electrons on the nitrogen atom of hexylamine, a Brønsted-Lowry base. mdpi.com
The core mechanism is represented by the following equilibrium:
CH₃COOH + C₆H₁₃NH₂ ⇌ CH₃COO⁻ + C₆H₁₃NH₃⁺
In solution, an equilibrium exists between the un-ionized, hydrogen-bonded acid-base pair and the fully formed ionic salt (the hexylammonium and acetate ions). dur.ac.ukdur.ac.uk The position of this equilibrium can be influenced by several factors, including the solvent's polarity and the difference in pKa values between the carboxylic acid and the conjugate acid of the amine. researchgate.net Spectroscopic methods, such as ¹H NMR spectroscopy, can be employed to study this equilibrium and differentiate between the hydrogen-bonded species and the resulting carboxylate ammonium salt in solution. dur.ac.ukdur.ac.uk
The thermal stability of the resulting salt is linked to this mechanism. The primary pathway for the decomposition of many protic ionic liquids upon heating is the reverse reaction: a "back proton transfer" where the proton from the ammonium cation is transferred back to the carboxylate anion, reforming the neutral acid and amine molecules which can then evaporate. chalmers.se
Compound Index
Proton Transfer Dynamics and Equilibrium Studies
The formation of hexylammonium acetate is fundamentally governed by the equilibrium of proton transfer from the hydroxyl group of acetic acid to the lone pair of electrons on the nitrogen atom of hexan-1-amine. This creates the hexylammonium cation ([C₆H₁₃NH₃]⁺) and the acetate anion ([CH₃COO]⁻). However, in the bulk liquid, this transfer is not always complete, and an equilibrium exists between the ionized species and the neutral acid-base pair. nih.govbohrium.com
HA + B ⇌ A⁻ + BH⁺ (Acetic Acid + Hexan-1-amine ⇌ Acetate + Hexylammonium)
The extent of this proton transfer, denoted by the parameter χ, is a critical factor influencing the physicochemical properties of the resulting PIL. nih.gov Molecular dynamics simulations on analogous primary alkylammonium acetates, such as N-propylammonium acetate and N-butylammonium acetate, have shown that proton transfer is nearly complete in these systems. nih.gov For instance, simulations determined the optimal χ value, where the simulated properties best matched experimental data, to be 0.86 for N-propylammonium acetate and 0.80 for N-butylammonium acetate. nih.gov This high degree of proton transfer is attributed to the cooperative formation of hydrogen bonds in primary ammonium PILs as the extent of proton transfer increases. nih.gov This suggests that in hexylammonium acetate, a primary ammonium PIL, the equilibrium strongly favors the ionic state, although a fraction of neutral molecules persists.
The dynamics of this equilibrium are rapid, involving constant proton hopping between the acetate anion and the hexylammonium cation. This process is part of a complex hydrogen-bond network. mdpi.com In related systems, it has been shown that proton conduction can occur through a Grotthuss-like mechanism, where the charge is relayed through the liquid via the reorganization of hydrogen bonds, with neutral acetic acid molecules potentially participating in the transport chain. mdpi.com
Table 1: Extent of proton transfer (χ) in various alkylammonium acetate PILs as determined by molecular dynamics simulations to best match experimental properties. The data for primary ammonium acetates (propyl and butyl) suggest a high degree of proton transfer is also expected for hexylammonium acetate. nih.gov
Theoretical Modeling of Reaction Energetics and Transition States
Theoretical studies using Density Functional Theory (DFT) have provided detailed insights into the energetics and transition states of reactions involving proton transfer between acetic acid and amines. nih.govresearchgate.net While a specific DFT study for hexylammonium acetate formation is not available, models of acetic acid catalysis in other amine reactions reveal the fundamental mechanism.
The reaction is characterized by acetic acid playing a bifunctional role, acting as both a proton donor and acceptor to facilitate the reaction through a low-energy pathway. researchgate.netrsc.org DFT calculations on the acetic acid-catalyzed condensation of an amine with a carbonyl group show that the transition states adopt a quasi-hexagonal, ring-like structure. nih.govacs.org In this arrangement, the acetic acid molecule positions the amine and the other reactant (in this case, another acetic acid molecule for the initial proton transfer) to facilitate bond formation while simultaneously mediating the proton transfer. nih.gov
For the direct proton transfer from acetic acid to an amine, the transition state involves the partial formation of the N-H bond and partial breaking of the O-H bond, stabilized by the cyclic arrangement involving hydrogen bonds. Acetic acid's ability to form these stabilized, cyclic transition states significantly lowers the activation energy barrier compared to an uncatalyzed reaction. researchgate.net
In a model system of acetaldehyde (B116499) and methylamine, DFT calculations elucidated the key energetic steps for the acetic acid-catalyzed formation of an imine, which begins with a similar proton transfer dynamic. The rate-determining step was found to be the elimination of water from a hemiaminal intermediate, a step also catalyzed by acetic acid. nih.gov The activation free energy for this key transition state (water elimination) was calculated to be lower than alternative reaction pathways, demonstrating the kinetic favorability of the acid-catalyzed route. nih.govacs.org
Table 2: Summary of key transition states and their relative energetics from a DFT study of an acetic acid-catalyzed reaction between an amine and a carbonyl compound. This model illustrates the energetic favorability of pathways involving proton transfer mediated by acetic acid. nih.govacs.org
Compound Index
Molecular and Supramolecular Architecture of Hexylammonium Acetate
Crystallographic Analysis and Solid-State Structure Elucidation
The solid-state arrangement of hexylammonium acetate (B1210297) is fundamental to understanding its physical properties. Crystallographic techniques provide the most definitive data on this structure.
A comprehensive search of the existing literature and crystallographic databases did not yield a complete single-crystal X-ray diffraction (XRD) structure for the simple salt, hexylammonium acetate. While the Crystallography Open Database (COD) contains entries for the hexylammonium cation in more complex structures, a dedicated entry for C8H19NO2 (hexylammonium acetate) with detailed atomic coordinates and unit cell parameters is not publicly available. nih.govnih.gov
However, powder X-ray diffraction (PXRD) has been used to characterize films containing hexylammonium acetate, particularly in the context of perovskite solar cells. researchgate.netmdpi.com In these studies, HAAc is used as an interface modifier. XRD analysis of perovskite films treated with HAAc showed a significant enhancement in the intensity of diffraction peaks, indicating that the presence of HAAc influences and improves the crystallinity of the perovskite layer. researchgate.netmdpi.com While this confirms the crystalline nature of HAAc and its role in templating crystal growth, it does not provide the specific structural parameters of the pure HAAc crystal. mdpi.comresearchgate.net For comparison, crystallographic data for a more complex salt containing the hexylammonium cation is presented in the table below.
Interactive Table: Example Crystallographic Data for a Hexylammonium Salt This table presents data for bis(hexylammonium) zirconium bis(nitrilotriacetate) dihydrate as a representative example of a crystal structure containing the hexylammonium cation.
| Parameter | Value |
| Chemical Formula | C24H48N4O14Zr |
| Crystal System | Monoclinic |
| Space Group | C12/c1 (No. 15) |
| a (Å) | 18.866(4) |
| b (Å) | 11.886(2) |
| c (Å) | 16.096(3) |
| β (°) | 113.20(3) |
| Volume (ų) | 3317.6 |
| Z | 4 |
| Temperature (K) | 293 |
| Data sourced from Reference researchgate.net. |
Polymorphism, the ability of a substance to exist in more than one crystal form, is a common phenomenon in organic salts, including alkylammonium carboxylates. google.com Studies on the homologous series of n-alkylammonium chlorides have shown that these salts exhibit significant polymorphism dependent on thermal history. cdnsciencepub.com For instance, n-alkylammonium chlorides can adopt monoclinic or orthorhombic forms when crystallized below their transition temperatures. cdnsciencepub.com Upon heating, they transition to a tetragonal structure, and upon cooling, they often adopt a different monoclinic structure rather than reverting to the original form. cdnsciencepub.com
Given these findings in structurally similar salts, it is highly probable that hexylammonium acetate also exhibits polymorphism. The specific crystal form obtained would likely depend on factors such as the solvent used for crystallization and the temperature at which crystallization occurs. The interplay between the flexible hexyl chain and the hydrogen-bonding head group allows for various packing arrangements, making the energy landscape for crystallization complex with multiple potential local minima, each corresponding to a different polymorph.
Single Crystal X-Ray Diffraction Studies
Intermolecular Interactions and Hydrogen Bonding Networks
The supramolecular structure of hexylammonium acetate is primarily governed by the robust network of hydrogen bonds formed between the cation and anion.
The primary interaction driving the supramolecular assembly in hexylammonium acetate is the charge-assisted hydrogen bond between the ammonium (B1175870) headgroup of the hexylammonium cation (N⁺–H) and the carboxylate group of the acetate anion (O=C–O⁻). googleapis.com In this arrangement, the three protons of the -NH3⁺ group act as hydrogen bond donors, while the two oxygen atoms of the acetate anion act as acceptors. This results in strong and directional N–H···O interactions. nih.gov
These bonds are described as "charge-assisted" because they are reinforced by the electrostatic attraction between the positively charged cation and the negatively charged anion, making them significantly stronger than hydrogen bonds between neutral molecules. nih.gov The geometry and strength of these bonds are critical in defining the crystal packing. While O–H···O bonds are fundamental to the structure of carboxylic acid dimers, in the salt formed with hexylamine (B90201), the proton transfer to the amine is favored, making N–H···O bonds the dominant supramolecular synthon. googleapis.com
Interactive Table: Characteristics of Hydrogen Bonds in Ammonium Carboxylates
| Hydrogen Bond Type | Donor | Acceptor | Typical Nature |
| N–H···O | Ammonium (R-NH₃⁺) | Carboxylate (-COO⁻) | Strong, Charge-Assisted, Directional googleapis.comnih.gov |
| O–H···O | Carboxylic Acid (-COOH) | Carboxylate (-COO⁻) | Very Strong, often seen in acid-salt complexes nih.gov |
| This table summarizes the general characteristics of the hydrogen bonds relevant to the system. |
Studies on related systems show that as the alkyl chain length increases, a segregation of the structure into polar and nonpolar domains is often observed. mdpi.com The polar domains are composed of the ammonium carboxylate headgroups linked by hydrogen bonds, while the nonpolar domains consist of the interdigitated alkyl chains. mdpi.com The conformational flexibility of the hexyl chain (with various possible trans/gauche conformations) allows it to fill space efficiently, which can determine the dimensionality of the resulting hydrogen-bonded network. mdpi.com In some long-chain alkylammonium salts, this segregation leads to the formation of layered or bilayer structures, resembling those found in lipids and surfactants. The balance between the hydrogen bonding in the polar regions and the weaker, but cumulative, van der Waals forces in the nonpolar regions dictates the final crystal structure. mdpi.comugr.es
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the intermolecular interactions in systems like hexylammonium acetate. researchgate.net Although a dedicated computational study on the bulk crystal structure of HAAc is not prominent in the searched literature, DFT calculations have been employed to understand its behavior at interfaces. For example, when HAAc is used to modify the SnO2 layer in perovskite solar cells, DFT calculations confirm that the acetate anion forms chemical bonds with the surface, while the hexylammonium cation interacts with the perovskite layer. researchgate.netmdpi.com
These computational models can elucidate the nature of the hydrogen bonds, calculate their binding energies, and explain electronic effects such as charge transfer. mdpi.com General computational studies on hydrogen-bonded systems confirm that the presence of ionic charges, as in hexylammonium acetate, significantly strengthens the interaction by decreasing the charge transfer component and increasing molecular overlap, suggesting a more covalent character to the hydrogen bond. mdpi.com Such studies can also predict the vibrational frequencies (e.g., N-H stretching) associated with these bonds, which can then be correlated with experimental FT-IR spectra to validate the proposed hydrogen-bonding patterns.
Influence of Alkyl Chain Length on Supramolecular Assembly
Conformational Analysis and Molecular Dynamics Simulations
The molecular and supramolecular architecture of hexylammonium acetate is significantly influenced by the conformational flexibility of the individual ions and their dynamic interactions in various states of matter. Computational methods, including conformational analysis and molecular dynamics (MD) simulations, provide profound insights into the structural preferences and behaviors of the hexylammonium cation and the acetate anion.
Preferred Conformations of the Hexylammonium Cation and Acetate Anion
Hexylammonium Cation:
The hexylammonium cation ([CH₃(CH₂)₅NH₃]⁺) possesses considerable conformational freedom due to the rotation around its carbon-carbon and carbon-nitrogen single bonds. The long, flexible hexyl chain can adopt numerous conformations. The most stable conformation for an unsubstituted alkyl chain is the all-trans (or anti-periplanar) arrangement, which minimizes steric hindrance. However, rotations around the C-C bonds can lead to gauche conformers, which are slightly higher in energy.
Theoretical studies, such as Density Functional Theory (DFT) calculations, have been employed to investigate alkylammonium ions. ethernet.edu.et For the isolated hexylammonium cation, the lowest energy conformation is expected to feature a largely extended alkyl chain. The relative energies of different conformers (e.g., those with one or more gauche interactions) can be calculated to understand the conformational landscape.
Acetate Anion:
The acetate anion (CH₃COO⁻) is a relatively rigid molecule compared to the hexylammonium cation. The carboxylate group is planar, and the primary conformational flexibility arises from the rotation of the methyl group. Molecular dynamics simulations of acetate ions in aqueous solutions have shown that the thermal rotation of the methyl group is a key feature of its dynamic behavior. lsu.eduaip.orgresearchgate.net This rotation influences the dynamics of the ion's hydration shell. lsu.eduaip.orgresearchgate.net
| Ion | Key Conformational Feature | Influencing Factors |
| Hexylammonium Cation | Rotation around C-C and C-N bonds | Steric hindrance, crystal packing, hydrogen bonding, temperature |
| Extended (all-trans) vs. gauche conformations | Energy difference between conformers | |
| Acetate Anion | Rotation of the methyl group | Thermal energy |
| Planar carboxylate group | Resonance stabilization |
Dynamic Behavior in Different Phases and Environments
The dynamic properties of hexylammonium acetate are characteristic of protic ionic liquids (PILs), where a proton is transferred from an acid to a base. This leads to complex behavior, including proton hopping and the coexistence of ionic and neutral species, particularly in the liquid phase.
Solid Phase:
In the solid state, the dynamics are more restricted but still significant. Studies on hexylammonium chloride (HeAC), a closely related salt, have demonstrated interesting thermal behavior. HeAC undergoes a phase transition from a low-temperature tetragonal phase to a high-temperature cubic phase before melting. acs.org The high-temperature phase is described as being reminiscent of a plastic crystal, characterized by a less efficient packing and significant dynamic disorder of the ions. acs.org It is highly probable that hexylammonium acetate exhibits similar solid-state polymorphism and dynamic disorder, where the hexylammonium cations undergo reorientational motions and the alkyl chains experience significant conformational flexing within the crystal lattice.
Liquid Phase and in Solution:
In the liquid state, hexylammonium acetate exhibits the characteristic dynamic equilibrium of a PIL. Computational simulations on related ammonium acetate systems, such as triethylammonium (B8662869) acetate, have shown that there is a continuous process of proton transfer from the ammonium cation to the acetate anion. acs.org This results in a dynamic equilibrium between the hexylammonium and acetate ions and the neutral hexylamine and acetic acid molecules.
CH₃(CH₂)₅NH₃⁺ + CH₃COO⁻ ⇌ CH₃(CH₂)₅NH₂ + CH₃COOH
This proton hopping is a fundamental aspect of the liquid's dynamic nature and influences its physical properties.
When dissolved in a solvent like water, the dynamic behavior is further influenced by solvation. Molecular dynamics simulations of alkali acetate solutions show that the water structure is perturbed by the acetate ion and its counter-ion. nih.gov In aqueous solutions of hexylammonium acetate, the hydrophobic hexyl chains of the cations can self-assemble to form micellar aggregates above a certain concentration, a behavior typical of surfactant molecules. This aggregation would introduce another level of dynamic complexity, with cations moving between the bulk solution and the aggregates. The acetate anions would be located near the positively charged ammonium headgroups at the micelle-water interface. The formation of solvent-shared ion pairs, where water molecules bridge the cation and anion, is also expected, even at high dilutions. acs.org
The dynamic interplay between ion pairing, proton transfer, and aggregation in different environments is a key feature of the molecular architecture of hexylammonium acetate.
| Phase/Environment | Dominant Dynamic Behavior | Key Characteristics |
| Solid | Conformational flexing, reorientational motion | Potential for polymorphism, plastic crystal-like phases at higher temperatures. acs.org |
| Liquid (Pure) | Proton transfer equilibrium, ion mobility | Coexistence of ionic (hexylammonium, acetate) and neutral (hexylamine, acetic acid) species. acs.org |
| Aqueous Solution | Ion solvation, ion-pairing, micellization | Formation of hydration shells, potential for aggregation of hexyl chains. acs.orgnih.gov |
Advanced Spectroscopic and Analytical Methodologies for Characterization
Vibrational Spectroscopy for Interaction and Structural Probing
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are powerful tools for investigating the molecular structure and intermolecular forces within hexylammonium acetate (B1210297). These methods probe the vibrational modes of the constituent ions, offering insights into the nature and strength of hydrogen bonding.
Fourier-Transform Infrared (FTIR) Spectroscopy for Hydrogen Bonding Signatures
FTIR spectroscopy is particularly sensitive to the changes in vibrational frequencies of functional groups involved in hydrogen bonding. In hexylammonium acetate, the primary interaction is the hydrogen bonding between the ammonium (B1175870) group (-NH₃⁺) of the hexylammonium cation and the carboxylate group (-COO⁻) of the acetate anion.
Research on acetate-based protic ionic liquids has shown that the vibrational modes of the acetate anion are sensitive to its environment. rsc.org The formation of hydrogen bonds with the ammonium cation leads to shifts in the characteristic stretching frequencies of the N-H and C=O bonds. For instance, a study on the interaction of hexylammonium acetate (HAAc) with lead iodide (PbI₂) revealed a shift in the -NH₂ peak from 3253 cm⁻¹ to 3254 cm⁻¹ in the FTIR spectrum, confirming the interaction between the hexylammonium cation and its environment. While this is a small shift, it is indicative of the changes in the vibrational environment of the amine group upon interaction.
The strength of the hydrogen bonds can be inferred from the magnitude of these shifts. Stronger hydrogen bonds typically lead to a broadening and red-shifting (lower frequency) of the N-H stretching bands and can influence the symmetric and asymmetric stretching frequencies of the carboxylate group. The analysis of these spectral features provides a signature of the ionic association and the degree of proton transfer between the acetic acid and hexan-1-amine.
Table 1: Representative FTIR Data for Acetic Acid;Hexan-1-amine and Related Compounds
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Observations in Hexylammonium Acetate System |
| N-H (Ammonium) | Stretching | 3100-3300 | Shift upon interaction, indicating hydrogen bonding. rsc.org |
| C-H (Alkyl) | Stretching | 2850-2960 | Present due to the hexyl chain. |
| C=O (Carboxylate) | Asymmetric Stretching | 1550-1610 | Position sensitive to the strength of ionic interaction. |
| C-O (Carboxylate) | Symmetric Stretching | 1400-1440 | Position sensitive to the strength of ionic interaction. |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy complements FTIR by providing information on the vibrations of non-polar bonds and symmetric stretching modes. For hexylammonium acetate, Raman spectroscopy can be used to probe the C-C backbone of the hexyl chain and the symmetric vibrations of the carboxylate group.
Furthermore, investigations into binary mixtures of pyrimidine (B1678525) with hexylamine (B90201) and acetic acid using Raman spectroscopy have demonstrated shifts in vibrational frequencies upon interaction, indicating the formation of new hydrogen-bonded species. chalmers.se Low-frequency Raman or terahertz spectroscopy can also probe the intermolecular vibrations between the hexylammonium cation and the acetate anion directly, providing information on the strength of the ion pairing. rsc.org
Table 2: Expected Raman Shifts for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Significance |
| C-H Stretching (Alkyl) | 2800-3000 | Characterizes the hexyl group. |
| C=O Stretching (Carboxylate) | 1600-1700 | Sensitive to hydrogen bonding and ionic environment. researchgate.net |
| CH₂ Bending/Scissoring | 1440-1470 | Structural information on the alkyl chain. |
| C-C Stretching (Alkyl) | 1000-1150 | Probes the conformation of the hexyl chain. |
| COO⁻ Symmetric Stretching | ~925 | Indicative of the carboxylate group's interaction. nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and dynamics of molecules in solution. For hexylammonium acetate, NMR can confirm the ionic nature of the compound and provide details on the behavior of the individual ions.
Elucidation of Ionic Speciation and Proton Exchange Dynamics
¹H and ¹³C NMR spectroscopy can confirm the formation of the hexylammonium acetate salt. The protonation of the amine group leads to a downfield shift of the protons on the adjacent carbon atom. Similarly, the deprotonation of the carboxylic acid results in a characteristic shift for the acetate methyl group.
Studies on protic ionic liquids have employed NMR to investigate the extent of proton transfer and the dynamics of proton exchange. nih.govpsu.edu The chemical shifts of the N-H protons are particularly sensitive to their environment and can indicate the degree of hydrogen bonding and ionic character. rsc.org In some cases, the rate of proton exchange between the ammonium cation and any residual neutral amine or acid can be determined using dynamic NMR techniques, such as line-shape analysis or exchange spectroscopy (EXSY). mdpi.comnanalysis.com The observation of distinct or averaged signals for the exchanging protons provides insight into the kinetics of the proton transfer process.
Table 3: ¹H NMR Data for Hexylammonium Acetate in DMSO-d₆
| Proton | Chemical Shift (ppm) | Multiplicity |
| -NH₃⁺ | 7.80 | s |
| -CH₂-N | 2.70 | t |
| -CH₂- | 1.46 | m |
| -(CH₂)₃- | 1.25 | m |
| CH₃- (hexyl) | 0.87 | t |
| CH₃- (acetate) | 1.90 | s |
Data adapted from a study on the synthesis of N-hexylammonium acetate.
Multidimensional NMR for Complexation Studies
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are powerful for unambiguously assigning proton signals and studying spatial proximities between atoms.
A COSY spectrum would reveal the coupling network within the hexyl chain of the cation, confirming the connectivity of the different methylene (B1212753) groups. libretexts.org A NOESY experiment can provide information about through-space interactions, which is particularly useful for studying ion pairing and aggregation. scispace.com Cross-peaks between protons of the hexylammonium cation and the acetate anion in a NOESY spectrum would provide direct evidence of their close spatial proximity in solution, offering insights into the structure of the ion pair complex. Such studies are crucial for understanding how these ions interact in different solvent environments. e-bookshelf.delabrulez.com
Mass Spectrometry Techniques for Ion Pair Characterization
Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions. When coupled with liquid chromatography (LC), as in LC-MS, it is a powerful tool for analyzing complex mixtures. Hexylammonium acetate is frequently used as an ion-pairing agent in the LC-MS analysis of oligonucleotides. waters.comglenresearch.commdpi.com
In this context, the hexylammonium acetate itself can be characterized. Electrospray ionization (ESI) is a soft ionization technique that can transfer the intact ionic pair or the individual ions from solution to the gas phase. In positive ion mode, the hexylammonium cation ([C₆H₁₃NH₃]⁺) would be detected at an m/z corresponding to its molecular weight (102.16 Da). In negative ion mode, the acetate anion ([CH₃COO]⁻) would be observed at an m/z of 59.04 Da.
The characterization of the non-covalent ion pair, [Hexylammonium·Acetate], can also be attempted. The observation of a cluster ion in the mass spectrum would confirm the association of the cation and anion in the gas phase. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation of the individual ions, providing further structural confirmation. For the hexylammonium cation, fragmentation would likely involve the loss of neutral alkyl fragments. The acetate anion is generally stable under typical MS/MS conditions. The presence of adducts, such as the formation of [M + ACN + NH₄]⁺ (where M is the analyte) in eluents containing acetonitrile (B52724) and an ammonium salt, can also provide information about the interactions in the ESI process.
Table 4: Expected m/z Values for Ions of this compound in Mass Spectrometry
| Ion | Formula | Calculated m/z | Ionization Mode |
| Hexylammonium Cation | [C₆H₁₃NH₃]⁺ | 102.16 | Positive |
| Acetate Anion | [CH₃COO]⁻ | 59.04 | Negative |
| Ion Pair Adduct | [C₆H₁₃NH₃·CH₃COO + H]⁺ | 162.15 | Positive |
Electrospray Ionization Mass Spectrometry (ESI-MS) for Ionic Species
The choice of ion-pairing system is crucial for LC-MS applications. While HAA is effective for chromatographic separation, its use can compromise MS sensitivity. researchgate.net For this reason, volatile buffers like triethylamine (B128534) (TEA) combined with 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) are often preferred for LC-MS work, as they provide useful separation with reduced MS signal suppression. researchgate.net However, studies have shown that optimizing ESI-TOFMS tuning parameters, such as minimizing in-source fragmentation, can improve sensitivity when using amine-based ion-pairing systems. researchgate.net The selection of the ion-pairing reagent, including the amine and the acidic counter-ion, directly impacts adduct ion formation and MS signal intensity, requiring careful optimization for the specific analyte being studied. nih.gov
Tandem Mass Spectrometry for Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is frequently coupled with ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) for the detailed structural characterization and sequencing of analytes like oligonucleotides. nih.govresearchgate.net In this context, hexylammonium acetate is used in the mobile phase to achieve chromatographic separation prior to mass analysis. nih.govuga.edu
The primary function of HAA in these methods is to facilitate the separation of target molecules from complex mixtures, including closely related impurities. researchgate.netnih.gov Once the separated analytes enter the mass spectrometer, MS/MS is used to induce and analyze their fragmentation. This allows for the differentiation of isomeric impurities and the precise mapping of modifications on biomolecules. nih.gov While the fragmentation pathways of the analyte are the primary focus, the presence of the ion-pairing agent in the ESI source must be managed. The enhanced sensitivity from optimized methods allows for multiple reaction monitoring (MRM) experiments, which can be used to differentiate among co-eluting or unresolved impurities, a task not achievable with MS alone. researchgate.netnih.gov
Chromatographic Methods for Purity and Mixture Analysis
Hexylammonium acetate is a prominent ion-pairing reagent in reversed-phase high-performance liquid chromatography (IP-RP-HPLC), a cornerstone technique for the analysis and purification of polar and ionic compounds.
Ion-Pair Reversed-Phase Liquid Chromatography (IP-RP HPLC) Applications
IP-RP-HPLC has become a method of choice for the quality control and characterization of synthetic oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). lcms.cz The mechanism involves the hexylammonium cation from HAA adsorbing onto the hydrophobic stationary phase (e.g., C18). This creates a dynamic ion-exchange surface that interacts with the negatively charged phosphate (B84403) backbone of oligonucleotides, enhancing their retention and enabling separation based on length. lcms.cz
Hexylammonium acetate is considered a strong ion-pairing agent due to the hydrophobicity of the hexyl chain, which promotes a length-based separation mechanism. researchgate.netwhiterose.ac.uk This is particularly advantageous for resolving failed sequences from the full-length product in synthetic oligonucleotide preparations. researchgate.net The technique has been successfully applied to a diverse range of analytical challenges.
| Application Area | Analyte Type | Typical Column | Key Findings | Reference(s) |
| mRNA Analysis | Poly(A) tail oligonucleotides | ACQUITY Premier Oligonucleotide BEH C18 | Hexylamine is an efficient hydrophobic alkylamine for resolving poly(A) tail variants up to ~150 nt. | lcms.cz |
| Heparin Characterization | Heparin-derived disaccharides | C18 | Used hexylamine as the ion-pairing reagent to separate disaccharides for profiling of heparin products. | acs.org |
| Oligonucleotide Impurities | Dye-conjugated oligonucleotides | C18 | HAA provides a length-based separation, minimizing the retention effects of hydrophobic dye labels. | researchgate.net |
| Therapeutic Oligonucleotides | Antisense (ASO) & siRNA | Ethylene (B1197577) Bridged Hybrid (BEH) | HAA is a useful ion-pairing mobile phase for resolving target oligonucleotides from shorter impurities. | lcms.cz |
| General Oligonucleotide Analysis | DNA and RNA | Porous C18 | HAA is listed among the most commonly used mobile phase additives for oligonucleotide separation. | researchgate.net |
Method Development and Optimization for Analytical Separations
The development of robust IP-RP-HPLC methods using hexylammonium acetate requires the careful optimization of several key parameters to balance chromatographic resolution with analytical sensitivity.
Concentration and pH: The concentration of HAA and the pH of the mobile phase are critical. A typical concentration for oligonucleotide analysis is 25 mM HAA, with the pH adjusted to between 7 and 9. lcms.cz Higher pH can improve the recovery of oligonucleotides but may reduce the stability of silica-based columns, making pH-resistant columns like bridged ethylene hybrid (BEH) technology preferable. lcms.czyoutube.com However, the pH must be kept in a range where the hexylamine remains protonated to effectively function as an ion-pairing agent. lcms.cz Studies have shown that sample recovery can be satisfactory at a pH of 8.5. tandfonline.com Lowering the amine concentration (e.g., to 5 mM) has also been explored to improve MS compatibility. researchgate.netnih.gov
Temperature: Analyses are often performed at elevated temperatures, typically 60 °C. lcms.cztandfonline.com This helps to denature any secondary structures in oligonucleotides, which can otherwise interfere with the separation and lead to peak broadening. lcms.cz
Counter-ion and Additives: While acetate is the standard counter-ion in HAA, other additives are used to enhance performance, especially for LC-MS. The addition of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can promote the adsorption of the ion-pairing reagent onto the stationary phase and improve performance with MS detection. researchgate.net A buffer system combining 15 mM hexylamine and 50 mM HFIP has been shown to provide excellent chromatographic performance for oligonucleotides. nih.gov
Gradient Optimization: The elution of analytes is controlled by a gradient of an organic solvent, such as acetonitrile or methanol. lcms.cz For resolving long oligonucleotides, shallow gradients are often employed to achieve the necessary separation power. lcms.cz
| Parameter | Optimized Value/Condition | Analyte | Purpose/Finding | Reference(s) |
| HAA Concentration | 100 mM | Dye-conjugated Oligonucleotides | Provides efficient ion-pairing for a length-based separation. | researchgate.net |
| HAA Concentration | 25 mM | 30-mer Oligonucleotide | Used to evaluate oligonucleotide recovery at different pH values. | lcms.cztandfonline.com |
| Hexylamine Concentration | 15 mM (with 50 mM HFIP) | 10-mer to 40-mer Oligonucleotides | Provided the best overall chromatographic resolution and mass detection. | nih.gov |
| Hexylamine Concentration | 8 mM (with 100 mM HFIP) | siRNA | Screened as an effective ion-pairing agent for siRNA analysis. | |
| Mobile Phase pH | 7.0 - 8.5 | Oligonucleotides | Higher pH improves recovery but must be balanced with column stability. | lcms.cz |
| Column Temperature | 60 °C | Oligonucleotides | Eliminates secondary structures that can interfere with separation. | lcms.czyoutube.com |
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations provide fundamental insights into the electronic properties and energetic landscape of the hexylammonium acetate (B1210297) ion pair.
Density Functional Theory (DFT) has been employed to investigate the role of hexylammonium acetate in various systems, particularly as an interfacial modifier in perovskite solar cells. researchgate.net These studies confirm that HAAc can effectively passivate defects and optimize energy level alignment at material interfaces. researchgate.netmdpi.com
DFT calculations have elucidated the specific chemical interactions responsible for these benefits. For instance, the acetate anion (OAc⁻) from HAAc has been shown to fill oxygen vacancy defects in materials like tin oxide (SnO₂), a common electron transport layer. researchgate.net This interaction often involves the formation of hydrogen bonds, which helps to mitigate the presence of hydroxyl defects. researchgate.net Simultaneously, the hexylammonium cation ([C₆H₁₃NH₃]⁺) interacts with components of the perovskite layer, such as lead ions (Pb²⁺), reducing defects and optimizing the film's morphology. researchgate.net These combined effects lead to a better energy level match between the different layers of the solar cell, which reduces non-radiative recombination and enhances electron transport efficiency. researchgate.netmdpi.com
Recent research that integrated HAAc at the SnO₂/perovskite interface used DFT to confirm that varied chemical interactions from ionic liquids with different anions led to distinct passivation effects. researchgate.net The use of HAAc resulted in devices with significantly improved power conversion efficiency (PCE), reaching over 24%. researchgate.netmdpi.com
Table 1: Summary of DFT Findings for Hexylammonium Acetate Interfacial Interactions
| Interacting Component | HAAc Moiety | Nature of Interaction | Consequence | Reference |
| Tin Oxide (SnO₂) | Acetate anion | Fills oxygen vacancies, forms hydrogen bonds | Mitigates surface defects | researchgate.net |
| Perovskite Layer (e.g., Pb²⁺) | Hexylammonium cation | Chemical interaction with metal ions | Reduces perovskite defects, optimizes morphology | researchgate.net |
| Device Interface | Both ions | Passivation and energy level regulation | Improved energy level matching, enhanced charge transport | researchgate.netmdpi.com |
Ab initio and coupled cluster (CC) methods represent a higher level of theory that can provide highly accurate descriptions of many-particle correlations and binding energies, often serving as a benchmark for more computationally economical methods like DFT. aps.orgwavefun.com These methods are computationally intensive, which can make their application to larger systems like the hexylammonium acetate ion pair challenging. aps.org
While specific, detailed coupled-cluster studies on hexylammonium acetate are not widely published, the methodology is well-established for providing precise calculations of binding energies, charge radii, and excited states for various molecular and nuclear systems. aps.orgaps.org For a system like HAAc, these high-level calculations could be used to precisely determine the gas-phase binding energy of the ion pair, investigate the nature of the hydrogen bond between the ammonium (B1175870) proton and the acetate oxygen atoms, and provide benchmark data for refining force fields used in molecular dynamics simulations. Research on related analogues has been investigated using ab initio methods, indicating the utility of this approach for understanding ionic interactions. researchgate.netnzdr.ru
Density Functional Theory (DFT) Studies of Electronic Structure and Energetics
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations are powerful tools for exploring the dynamic behavior of molecules over time, providing insights into processes that occur on timescales from picoseconds to microseconds. nih.gov
MD simulations are well-suited to study the complex phase behavior and interfacial phenomena involving hexylammonium acetate. For instance, HAAc is used to form aqueous two-phase systems (ATPS), and its phase-separating ability is influenced by factors like temperature and the presence of other components. mdpi.com Studies on HAAc-based ATPS have shown that an increase in temperature can reduce the biphasic region, indicating a complex interplay of hydrogen bonding and other interactions that can be modeled with MD. mdpi.com
At interfaces, such as the air-water interface or at solid surfaces, the amphiphilic nature of the hexylammonium cation and the charge of the acetate anion lead to specific orientations and aggregation behaviors. MD simulations of related systems, such as hexylammonium chloride and sodium hexanoate (B1226103) at the air-water interface, have shown that the neutral forms of such acid-base pairs are strongly enriched in the surface region. researchgate.net These simulations reveal the formation of structures like carboxylate-ammonium bilayers near the surface. researchgate.net This self-assembly is analogous to the behavior of surfactants on hydrophobic surfaces, which has also been successfully modeled using MD, showing how cations like cetyltrimethylammonium approach and organize on a surface. nih.gov This behavior is crucial for HAAc's role as an ion-pairing agent in reversed-phase chromatography, where the longer alkyl chain of hexylamine (B90201) interacts more strongly with the non-polar stationary phase compared to smaller amines. glenresearch.com
The stability and nature of the hexylammonium acetate ion pair are highly dependent on the surrounding solvent medium. bohrium.com MD simulations, often complemented by experimental techniques like NMR, can probe these solvation effects. nih.gov In different solvents, the equilibrium between free ions, solvent-separated ion pairs (2SIP), solvent-shared ion pairs (SIP), and contact ion pairs (CIP) can shift significantly.
Studies on the related choline (B1196258) acetate ionic liquid provide a useful framework for understanding these effects. nih.gov
In polar protic solvents like water, strong solvation of both the cation and the anion is expected. Water can form strong hydrogen bonds with the acetate anion and the ammonium group of the cation. This would favor dissociated ions or solvent-separated ion pairs. nih.gov
In polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), the solvation of the anion might be weaker compared to water, potentially leading to a higher population of solvent-shared or contact ion pairs. nih.gov Research on choline acetate in DMSO-d₆ indicated that both ions were almost equally solvated and suggested a solvent-shared ion association at concentrations between 0.3–1 M. nih.gov
In non-polar solvents , the lack of effective solvation would strongly favor the formation of contact ion pairs due to the powerful electrostatic attraction between the oppositely charged ions. nih.gov
This balance between solvation and ion pairing is fundamental to HAAc's function as an ion-pairing reagent in chromatography, where it enhances the retention of anionic analytes on a non-polar stationary phase.
Table 2: Expected Ion Pair Behavior of HAAc in Different Media
| Solvent Type | Dielectric Constant | Expected Dominant Species | Rationale | Reference (Conceptual) |
| Polar Protic (e.g., Water) | High | Free Ions / Solvent-Separated Ion Pairs (2SIP) | Strong H-bonding solvation of both cation and anion. | nih.gov |
| Polar Aprotic (e.g., DMSO) | High | Solvent-Shared Ion Pairs (SIP) / Contact Ion Pairs (CIP) | Good cation solvation, less effective anion solvation than water. | nih.gov |
| Non-Polar (e.g., Hexane) | Low | Contact Ion Pairs (CIP) | Poor solvation of ions, electrostatic attraction dominates. | nih.gov |
Simulation of Phase Behavior and Interfacial Interactions
Thermodynamic Studies and Modeling of Acid-Base Equilibria
The formation of hexylammonium acetate from acetic acid (an acid) and hexan-1-amine (a base) is a classic acid-base equilibrium. longdom.orgquimicafisica.com The position of this equilibrium can be understood and quantified using thermodynamic principles. longdom.orgchemrxiv.org
The feasibility of this reaction is determined by the relative acid strengths of acetic acid and the conjugate acid of hexan-1-amine, the hexylammonium ion. longdom.org The equilibrium constant (Keq) and the standard Gibbs free energy change (ΔG°) for the reaction can be related to the pKₐ values of the participating acids. longdom.org Given that the pKₐ of acetic acid is approximately 4.76 and the pKₐ of the hexylammonium ion is approximately 10.6, the equilibrium strongly favors the formation of the products, hexylammonium acetate.
However, recent studies have shown that acid-base equilibria can be dramatically different at interfaces compared to the bulk solution. researchgate.net Surface-sensitive experimental techniques, combined with molecular dynamics simulations, have demonstrated that for related carboxylic acids and alkylamines, the neutral (protonated acid and non-protonated amine) forms are significantly enriched at the aqueous surface. researchgate.net This is attributed to the surface activity of the neutral species and interactions between the ions at the interface, which can create a local environment with a much different effective pH than the bulk. researchgate.net This highlights that while bulk thermodynamic data provide a baseline, a full understanding of systems involving HAAc requires consideration of the specific environment, especially in interfacial and multiphase systems. mdpi.comresearchgate.net
Prediction of Association Constants and Complex Formation
The formation of a complex between acetic acid and hexan-1-amine is primarily driven by the strong hydrogen bonding interaction between the acidic proton of the carboxylic acid and the lone pair of electrons on the nitrogen atom of the amine. Computational models, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating this process. psu.eduresearchgate.net These methods can be used to calculate the geometries of the individual molecules and the resulting complex, as well as the interaction energies.
Theoretical studies on similar carboxylic acid-amine systems have shown that the association typically leads to the formation of a hydrogen-bonded ion pair. semanticscholar.org The prediction of the association constant (Ka), which quantifies the equilibrium between the free acid and amine and the complex, can be derived from the calculated Gibbs free energy of association (ΔG). The relationship is given by the equation:
ΔG = -RT ln(Ka)
where R is the gas constant and T is the temperature in Kelvin.
Computational investigations into the interaction of carboxylic acids with amines reveal that the formation of the complex is a highly favorable process. acs.org For instance, studies on the aminolysis of esters catalyzed by acetic acid show the formation of a pre-complex between the ester, amine, and acetic acid as an initial step. rhhz.net In the case of acetic acid and hexan-1-amine, the primary interaction is the proton transfer from the carboxylic acid to the amine, forming a hexylammonium acetate salt.
The strength of this association is influenced by several factors, including the gas-phase acidities and basicities of the reactants and the polarity of the solvent. nih.gov Computational models can account for solvent effects using various approaches, such as implicit solvent models (e.g., Polarizable Continuum Model) or explicit solvent molecules.
Table 1: Predicted Interaction Parameters for Acetic Acid-Amine Complex Formation
| Parameter | Predicted Value/Characteristic | Basis of Prediction |
| Interaction Type | Hydrogen Bonding, Proton Transfer | Theoretical studies on carboxylic acid-amine interactions semanticscholar.orgnih.gov |
| Complex Structure | Ion Pair (Hexylammonium Acetate) | Computational models of similar systems rhhz.netnih.gov |
| Association Constant (Ka) | High | Derived from favorable Gibbs free energy of formation acs.org |
| Solvent Influence | Significant, stabilizes the ion pair | General principles of acid-base chemistry in solution nih.gov |
This table is illustrative and based on general findings from theoretical studies of carboxylic acid-amine interactions.
Enthalpy and Entropy Contributions to Stability
The thermodynamic stability of the acetic acid-hexan-1-amine complex is governed by the changes in enthalpy (ΔH) and entropy (ΔS) upon its formation. Theoretical calculations can dissect the Gibbs free energy of association into these two components, providing a deeper understanding of the driving forces behind the complexation.
Enthalpy (ΔH): The formation of the complex between acetic acid and hexan-1-amine is predicted to be a highly exothermic process (ΔH < 0). acs.org This is due to the formation of a strong hydrogen bond and the subsequent proton transfer, which releases a significant amount of energy. The primary enthalpic contribution comes from the electrostatic attraction between the newly formed hexylammonium cation and the acetate anion. Quantum chemical calculations on similar systems, such as the dimerization of carboxylic acids or the association of acids with bases, consistently show a favorable enthalpy of formation. semanticscholar.orgresearchgate.net For example, thermodynamic studies of various carboxylic acids associating with nitrogenous bases indicate substantial negative enthalpy changes. semanticscholar.org
Entropy (ΔS): The association of two separate molecules (acetic acid and hexan-1-amine) into a single complex results in a decrease in the translational and rotational degrees of freedom. Consequently, the entropy change (ΔS) for the complex formation is expected to be negative. acs.orgstackexchange.com This entropic penalty opposes the favorable enthalpic contribution. The loss of entropy is a common feature in association reactions. stackexchange.com
Theoretical models for the clusterization of carboxylic acids and amines at interfaces have shown that the enthalpy and entropy of formation can be calculated, and these values are crucial for understanding the stability of the resulting aggregates. acs.orgmpg.de
Table 2: Predicted Thermodynamic Contributions to the Stability of the Acetic Acid-Hexan-1-Amine Complex
| Thermodynamic Parameter | Predicted Sign | Driving Force/Reason |
| Enthalpy of Formation (ΔH) | Negative | Formation of strong hydrogen bonds and ionic interaction. semanticscholar.orgacs.org |
| Entropy of Formation (ΔS) | Negative | Loss of translational and rotational freedom upon association of two molecules. acs.orgstackexchange.com |
| Gibbs Free Energy (ΔG) | Negative | The large negative enthalpy change overcomes the unfavorable entropy change. |
This table is illustrative and based on general thermodynamic principles and findings from theoretical studies of acid-amine complexation.
Applications in Advanced Chemical Synthesis and Materials Science
Role as an Ionic Liquid Component
Hexylammonium acetate (B1210297) is recognized as a room-temperature ionic liquid (IL), a class of salts with low melting points composed entirely of ions. ua.pt Its characteristics, such as negligible vapor pressure, high thermal stability, and tunable solvency, make it a versatile component in liquid-phase chemical systems. ua.ptdcu.ie
The concept of "Task-Specific Ionic Liquids" (TSILs) involves designing an IL where a specific functional group is part of the cation or anion to impart a particular function. nih.gov While HAAc itself is a simple protic ionic liquid, its application in specific contexts showcases task-specific functions. The synthesis of HAAc is a straightforward acid-base neutralization reaction. For laboratory applications, such as for high-performance liquid chromatography (HPLC), it can be prepared by reacting hexylamine (B90201) with acetic acid in an aqueous solution. waters.comwaters.com For instance, a 100 mM HAAc solution is prepared by combining hexylamine and acetic acid in water, with the final pH adjusted to approximately 7.0. waters.com
The utility of HAAc in applications like perovskite solar cell interface modification and as a high-resolution ion-pairing agent in chromatography demonstrates its role as a functional material. waters.comresearchgate.net In these roles, the hexylammonium cation and the acetate anion perform specific chemical tasks, such as surface passivation and selective interaction with analytes. researchgate.netwaters.com
A key advantage of ionic liquids is the ability to tune their physical and chemical properties by altering the structure of the cation or anion. ua.ptdcu.ie In the case of HAAc, its properties as a solvent and reaction medium are adaptable for specific requirements.
In the field of chromatography, HAAc is used as an ion-pairing agent in reversed-phase liquid chromatography for the analysis and purification of oligonucleotides. waters.comglenresearch.com The longer alkyl chain of the hexylammonium cation interacts more strongly with the nonpolar stationary phase compared to the shorter chains of agents like triethylammonium (B8662869) acetate (TEAA), leading to more effective ion-pairing and significantly higher resolution for separating oligonucleotides based on their length. waters.comglenresearch.com The concentration of HAAc can be adjusted (e.g., 10 mM, 50 mM, or 100 mM) to balance chromatographic resolution with compatibility with mass spectrometry detection, as higher concentrations can cause signal suppression. waters.comresearchgate.netresearchgate.net
The following table summarizes the comparative performance of HAAc against other common ion-pairing agents in oligonucleotide separation, highlighting its tunable advantages.
| Ion-Pairing Agent | Key Characteristics | Application Benefits | Limitations |
| Hexylammonium Acetate (HAAc) | Stronger ion-pairing than TEAA; non-denaturing. waters.comglenresearch.com | Superior resolution for long (>35-mer) and phosphorothioate (B77711) oligonucleotides; resolves mismatches in duplexes. waters.comwaters.com | Reduced sensitivity in mass spectrometry compared to TEA-HFIP. waters.comresearchgate.net |
| Triethylammonium Acetate (TEAA) | Weaker ion-pairing agent. waters.com | Low cost; duplex compatible. waters.com | Limited resolution of oligonucleotides. waters.com |
| Triethylamine-Hexafluoroisopropanol (TEA-HFIP) | Strong ion-pairing; volatile. waters.com | High resolution and predictable retention; good MS compatibility. waters.com | Denaturing to duplexes; high cost and disposal considerations. waters.com |
Design and Synthesis of Task-Specific Ionic Liquids
Catalytic and Cocatalytic Roles in Organic Reactions
The ionic nature of hexylammonium acetate, comprising a Brønsted acid (hexylammonium cation) and a conjugate base (acetate anion), allows it to participate in acid-base catalysis.
General acid-base catalysis involves proton transfer to or from a substrate or intermediate to stabilize the transition state and accelerate a reaction. wou.edulibretexts.org The hexylammonium cation (C₆H₁₃NH₃⁺) can act as a general acid, donating a proton, while the acetate anion (CH₃COO⁻) can act as a general base, accepting a proton. wou.edu This bifunctional nature is characteristic of protic ionic liquids.
While specific literature detailing HAAc as a primary catalyst in major organic transformations is nascent, its role is analogous to that of ammonium (B1175870) acetate, which is a known catalyst for reactions sensitive to pH and requiring mild conditions. vinipul.com Ammonium acetate facilitates reactions such as the Knoevenagel condensation and the Mannich reaction by providing both acidic and basic species in equilibrium. vinipul.com Similarly, HAAc can be expected to promote reactions where proton transfer is a key step, such as in condensations, aldol-type reactions, and the formation of heterocycles. vinipul.comnptel.ac.in The presence of both acidic and basic components in a single compound can simplify reaction setups and provide a controlled pH environment. vinipul.com
The use of HAAc can influence both the rate and the selectivity of chemical processes. Its role as an ion-pairing agent in chromatography is a clear example of influencing selectivity. By enhancing the interaction between the analyte and the stationary phase, it allows for the separation of closely related species, such as N-1 truncated oligonucleotide sequences from the full-length product, a feat not easily achieved with weaker agents. waters.comwaters.com
Participation in Acid-Base Catalysis in Organic Transformations
Interfacial Phenomena and Surface Modification
One of the most well-documented advanced applications of hexylammonium acetate is in the surface and interface engineering of materials, particularly in the fabrication of high-performance perovskite solar cells (PSCs). bohrium.commdpi.commdpi.com
HAAc is introduced as an ionic liquid modifier at the buried interface between the electron transport layer (such as tin dioxide, SnO₂) and the perovskite absorber layer. mdpi.comresearchgate.net Its function is multifaceted:
Defect Passivation: The acetate anions (Ac⁻) effectively fill oxygen vacancy defects on the SnO₂ surface, while the hexylammonium cations (HA⁺) interact with and passivate halide and lead-based defects on the perovskite surface. researchgate.netmdpi.com This dual-action passivation neutralizes charge traps that would otherwise lead to efficiency losses. bohrium.com
Energy Level Alignment: HAAc possesses a high dipole moment, and its application at the interface helps to regulate the energy levels between the different layers of the solar cell. researchgate.netbohrium.com This reduces the energy barrier for charge carrier transport across the interface, facilitating more efficient extraction of electrons and holes. researchgate.net
Crystal Growth Regulation: The presence of HAAc at the interface can influence the crystallization dynamics of the perovskite film deposited on top, leading to improved film morphology and quality. mdpi.com
These interfacial modifications result in significant improvements in device performance and stability. PSCs treated with HAAc have demonstrated power conversion efficiencies of over 24-25% and enhanced operational stability over time, retaining a high percentage of their initial efficiency even after hundreds of hours. bohrium.commdpi.com
The table below details the specific roles of the ionic components of HAAc in interfacial modification of perovskite solar cells.
| Ionic Component | Role at the Interface | Impact on Device Performance |
| Hexylammonium (HA⁺) Cation | Interacts with Pb²⁺ in the perovskite structure; passivates halide defects. researchgate.netmdpi.com | Reduces defect-assisted recombination; enhances open-circuit voltage and fill factor. researchgate.net |
| Acetate (Ac⁻) Anion | Fills oxygen vacancies in the SnO₂ layer via chemical bonding (e.g., hydrogen bonds). mdpi.com | Suppresses surface trap states; improves electron transport efficiency. mdpi.com |
Application in Perovskite Solar Cells for Interface Regulation
Hexylammonium acetate has emerged as a critical component in the advancement of perovskite solar cells (PSCs), primarily for its role in interface regulation and defect passivation. mdpi.comresearchgate.netbohrium.comresearchgate.netmdpi.com Researchers have successfully integrated HAAc at the interface between the electron transport layer (ETL), such as tin oxide (SnO₂), and the perovskite layer. mdpi.comresearchgate.netmdpi.com This strategic placement addresses key challenges like energy-level mismatch and low transport efficiency that can hinder PSC performance. mdpi.comresearchgate.netmdpi.com
The function of HAAc is twofold. The acetate anions (Ac⁻) effectively fill oxygen vacancy defects present in the metal oxide ETL. mdpi.comresearchgate.netmdpi.com Simultaneously, the hexylammonium cations (HA⁺) interact with the perovskite structure, passivating defects, particularly at the grain boundaries, which are known to be centers for non-radiative recombination. mdpi.comresearchgate.netbohrium.com This synergistic action reduces energy loss and facilitates more efficient electron extraction and transport. researchgate.netbohrium.com
Studies have shown that modifying the interface between the perovskite and the hole transport layer with HAAc can also be beneficial. researchgate.netbohrium.com The high dipole moment of HAAc helps to reduce the energy difference between the two layers, further promoting efficient charge transfer. researchgate.netbohrium.com
The introduction of HAAc has led to significant improvements in the photovoltaic performance of PSCs. Research has documented a remarkable increase in power conversion efficiency (PCE) in HAAc-treated devices, with efficiencies surpassing 24% and, in some cases, reaching up to 25.06%. mdpi.comresearchgate.netbohrium.comresearchgate.net These devices also exhibit enhanced stability, maintaining a high percentage of their initial efficiency over extended periods. mdpi.comresearchgate.netbohrium.com For instance, one study reported that HAAc-treated devices retained over 97% of their initial efficiency after 1000 hours. researchgate.netbohrium.com
Table 1: Performance of Perovskite Solar Cells With and Without HAAc Treatment
| Parameter | Control Device | HAAc-Treated Device |
|---|---|---|
| Power Conversion Efficiency (PCE) | 20.90% mdpi.com | 24.16% mdpi.com |
| Open-Circuit Voltage (Voc) | 1.103 V mdpi.com | 1.190 V mdpi.com |
| Short-Circuit Current (Jsc) | 25.23 mA cm⁻² mdpi.com | 25.49 mA cm⁻² mdpi.com |
| Fill Factor (FF) | 75.27% mdpi.com | 79.63% mdpi.com |
| Stability (after 1200h) | - | 99.6% of initial PCE mdpi.com |
Interaction with Metal Oxides and Semiconductor Surfaces
The efficacy of hexylammonium acetate in perovskite solar cells is rooted in its specific interactions with metal oxide and semiconductor surfaces. mdpi.comresearchgate.netmdpi.com When applied to a tin oxide (SnO₂) surface, the acetate anions of HAAc form chemical bonds, effectively filling oxygen vacancies. mdpi.comresearchgate.net This interaction leads to a shift in the binding energies of the tin atoms, indicating a change in the electronic environment of the SnO₂ surface. mdpi.com
On the semiconductor side, the hexylammonium (HA⁺) cations of HAAc interact chemically with the perovskite surface. mdpi.comresearchgate.netbohrium.comresearchgate.netmdpi.com This interaction helps to passivate surface defects, which are detrimental to the performance of the solar cell. researchgate.netbohrium.com The long alkyl chain of the hexylammonium ion may also play a role in forming a protective layer on the perovskite surface. rsc.orgresearchgate.net The dual functionality of HAAc, addressing defects on both the metal oxide and semiconductor surfaces, creates a "chemical bridge" that improves the energy level alignment and facilitates more efficient electron transport across the interface. mdpi.com
Separation Science and Purification Technologies
Ion-Pairing Agents in Chromatography for Biomolecule Purification
In the realm of separation science, hexylammonium acetate is a highly effective ion-pairing agent used in Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC). lcms.czglenresearch.comglenresearch.comwaters.commdpi.com This technique is particularly valuable for the analysis and purification of nucleic acids, such as oligonucleotides, and other biomolecules like peptides. lcms.czglenresearch.comwaters.comhplc.eu
The fundamental principle of IP-RP-HPLC involves adding an ion-pairing agent to the mobile phase. mdpi.com The positively charged hexylammonium ions from HAAc interact with the negatively charged phosphate (B84403) backbone of oligonucleotides. lcms.czglenresearch.com This interaction effectively neutralizes the charge and increases the hydrophobicity of the oligonucleotide, allowing it to be retained and separated on a reversed-phase column. glenresearch.com
The longer alkyl chain of hexylamine, compared to other amines like triethylamine (B128534), results in stronger interactions with the reversed-phase resin. glenresearch.com This enhanced interaction leads to superior resolving power, especially for longer oligonucleotides (greater than 35-mers) and for challenging separations like those involving phosphorothioates or labeled oligonucleotides. glenresearch.comwaters.comwaters.com HAAc has been shown to provide better resolution than more traditional ion-pairing agents like triethylammonium acetate (TEAA). waters.com
While highly effective, the use of HAAc requires some adjustments to standard protocols. Due to the strong ion pairing, higher concentrations of the organic solvent (like acetonitrile) are needed to elute the biomolecules from the column. glenresearch.com
Table 2: Comparison of Ion-Pairing Agents in Oligonucleotide Separation
| Ion-Pairing Agent | Key Characteristics |
|---|---|
| Hexylammonium Acetate (HAAc) | High resolving power, especially for long or modified oligonucleotides. glenresearch.comwaters.comwaters.com Stronger interaction with reversed-phase resins. glenresearch.com |
| Triethylammonium Acetate (TEAA) | Commonly used, but with more limited resolution compared to HAAc. waters.com |
| Triethylamine Hexafluoroisopropanol (TEA-HFIP) | Offers good resolution and is MS-compatible, but HAAc can be superior for certain separations. waters.comresearchgate.net |
Extraction and Phase Transfer Applications
The properties of hexylammonium acetate also lend themselves to applications in extraction and phase transfer processes. While detailed research in this specific area is less extensive, the underlying principles of its components are well-established. The formation of an ion pair between hexylamine and acetic acid can be utilized in liquid-liquid extraction to transfer a target molecule from an aqueous phase to an organic phase. researchgate.net
For instance, amines can be used as extractants for carboxylic acids like acetic acid from aqueous solutions, such as fermentation broths. researchgate.netresearchgate.net In such a system, the amine acts as a reactive extractant in an organic solvent. The efficiency of this extraction is influenced by the nature of the amine and the solvent used. The hexylammonium acetate ion pair, with its hydrophobic hexyl group and the acetate counter-ion, could facilitate the transfer of polar species across phase boundaries, a principle central to phase transfer catalysis. The amphiphilic nature of the compound, possessing both a hydrophobic alkyl chain and a hydrophilic ionic head, suggests potential as a surfactant or emulsifier, which could be relevant in certain extraction scenarios. vulcanchem.com
Environmental Chemistry and Degradation Research
Environmental Fate and Transport Mechanisms
The transport and ultimate fate of acetic acid;hexan-1-amine in the environment are dictated by the distinct behaviors of its dissociated components in various environmental compartments.
Biodegradation is a primary pathway for the breakdown of both components of the salt in the environment.
Acetic Acid: Acetic acid is considered to be readily biodegradable under both aerobic and anaerobic conditions. ashland.comdurhamtech.edufda.gov Its persistence in soil and water is low, with reported soil degradation half-life (DT₅₀) values ranging from 0.7 to 1.23 days. ashland.comherts.ac.uk Microbial communities in soil and water can utilize acetate (B1210297) as a carbon source, ultimately mineralizing it to carbon dioxide and water. researchgate.net Studies using activated sludge have shown rapid degradation, with 99% removal within seven days under anaerobic conditions. fda.gov
Hexan-1-amine: Primary amines like hexan-1-amine are also recognized as being readily biodegradable. nih.govfishersci.pt Research on the anaerobic degradation of long-chain alkylamines by denitrifying bacteria, such as Pseudomonas stutzeri, has elucidated a likely pathway. oup.com This pathway involves the initial oxidation of the amine to its corresponding aldehyde (hexanal), which is then further oxidized to a fatty acid (hexanoic acid). This fatty acid subsequently enters the β-oxidation cycle, leading to complete mineralization. oup.comnih.gov Studies with octylamine-grown Pseudomonas sp. showed high oxidation activity for hexylamine (B90201). nih.gov
Photochemical degradation is a significant fate process for these compounds, particularly in the atmosphere.
Acetic Acid: Direct photolysis of acetic acid is not expected to be a significant degradation mechanism as it does not absorb light at wavelengths greater than 290 nm. nih.gov However, in the gas phase, it reacts with photochemically-produced hydroxyl radicals. The estimated atmospheric half-life for this reaction is approximately 21 to 27 days, indicating it can persist in the air for some time. durhamtech.edufda.govcanada.ca Studies have also investigated the photocatalytic degradation of acetic acid on semiconductor surfaces like titanium dioxide (TiO₂) under UV irradiation. researchgate.netscilit.com
Hexan-1-amine: Similar to acetic acid, hexan-1-amine does not absorb light in the sunlight spectrum (>290 nm), so direct photodegradation is not anticipated. nih.gov Its primary atmospheric fate is degradation through reaction with hydroxyl radicals. The estimated atmospheric half-life for this reaction is significantly shorter than that of acetic acid, at approximately 10.3 hours. nih.gov While not a direct photodegradation pathway, hexylamine has been used as an additive in research on the photocatalytic degradation of other substances, such as dyes, using semiconductor materials like tin-doped zinc oxide. researchgate.nettandfonline.com
Biodegradation Pathways and Microbial Interactions
Interactions with Environmental Matrices
The interaction of the dissociated components with soil and sediment is largely influenced by their ionic state, which is dependent on the environmental pH.
Acetic Acid: In most environmental settings, acetic acid exists as the negatively charged acetate anion. Consequently, it is expected to be highly mobile in soil and has a low potential for adsorption to negatively charged soil and sediment components like clay and organic matter. ashland.com Some studies have noted that the adsorption of acetic acid can increase with higher pH values, suggesting interactions with soil minerals. imist.ma
Hexan-1-amine: The fate of hexan-1-amine in soil is strongly influenced by its pKa of 10.64. nih.gov At typical environmental pH levels (ranging from 4 to 8), it will exist almost entirely in its protonated, cationic form (hexylammonium). nih.gov Cations generally adsorb more strongly to soils containing organic carbon and clay than their neutral counterparts. nih.gov Research has shown that cationic n-hexylamine exhibits greater sorption to soil than neutral amine forms. researchgate.net This adsorption occurs as the cationic amine binds to negatively charged surfaces, which can, in turn, create hydrophobic sites that enhance the sorption of other nonpolar organic pollutants. researchgate.net
| Component | Biodegradation | Atmospheric Photodegradation (t½) | Adsorption to Soil/Sediment |
|---|---|---|---|
| Acetic Acid (as Acetate) | Readily biodegradable ashland.comdurhamtech.edu | ~21-27 days (reaction with OH radicals) durhamtech.edufda.gov | Low (anionic, mobile) ashland.com |
| Hexan-1-amine (as Hexylammonium) | Readily biodegradable nih.govfishersci.pt | ~10.3 hours (reaction with OH radicals) nih.gov | High (cationic, adsorbs to negative sites) nih.govresearchgate.net |
Acetic Acid: While acetic acid is a volatile compound, its separation from water via simple volatilization or aeration is inefficient because it is less volatile than water. epri.comstackexchange.com Its partitioning constant between water and steam is not significantly different from unity across a wide temperature range, though some volatilization from soil or water surfaces can be anticipated. ashland.comepri.com
Hexan-1-amine: The volatilization of hexan-1-amine from water or moist soil is not considered an important environmental fate process. nih.gov This is because it primarily exists as the non-volatile hexylammonium cation at common environmental pHs. nih.gov While the neutral form of hexylamine is volatile, it is not the dominant species under most environmental conditions. nih.gov
| Property | Acetic Acid | Hexan-1-amine | Relevance to Environmental Fate |
|---|---|---|---|
| Water Solubility | Miscible durhamtech.edu | 12,000 mg/L nih.gov | Affects transport in aqueous systems and bioavailability. |
| Vapor Pressure | 20.79 mmHg at 25°C | 7.95 mmHg at 20°C nih.gov | Influences potential for volatilization from surfaces. |
| pKa | 4.76 (acid) | 10.64 (conjugate acid) nih.gov | Determines the ionic state in the environment, impacting adsorption and volatility. |
| Log K_ow (Octanol-Water Partition Coefficient) | -0.17 durhamtech.edu | 2.06 fishersci.com | Indicates potential for bioaccumulation; low for both compounds. |
Adsorption and Desorption on Soil and Sediment Components
Research on By-products and Transformation Products
Research into the degradation of the parent compounds indicates a low likelihood of persistent or hazardous transformation products under typical environmental conditions.
The biodegradation of acetic acid is a mineralization process, leading to the formation of carbon dioxide and water. researchgate.net
The established biodegradation pathway for hexan-1-amine involves its conversion to hexanal (B45976) and subsequently to hexanoic acid, which is then completely metabolized through the β-oxidation cycle. oup.comnih.gov Under conditions of thermal decomposition or combustion, hexylamine can produce toxic fumes, including nitrogen oxides (NOx). nih.govilo.org While the formation of hazardous by-products like nitrosamines can be a concern for amines in certain industrial settings or specific chemical environments, this is not considered a primary transformation pathway for hexylamine in natural soil and water systems. nih.govcdnsciencepub.com
Identification and Characterization of Degradation Intermediates
Research into the environmental degradation of hexylammonium acetate has focused on the breakdown of its individual components, hexylamine and acetic acid. Studies have identified several key intermediates that form during these degradation processes.
For the hexylamine component, biodegradation is considered a primary degradation pathway. nih.gov Under anaerobic conditions, the degradation of long-chain alkylamines, such as hexylamine, has been studied in denitrifying bacteria like Pseudomonas stutzeri. The initial step in this pathway is the oxidation of the amine to the corresponding aldehyde. oup.com Subsequent oxidation leads to the formation of a fatty acid, which then enters the β-oxidation cycle for complete mineralization. oup.com
Aerobic biodegradation of alkylamines has also been investigated. Studies with Pseudomonas species have shown that bacteria grown on one type of alkylamine can oxidize others, including hexylamine. nih.gov The proposed mechanism involves the cleavage of the carbon-nitrogen bond, yielding an alkanal and ammonium (B1175870). nih.gov The alkanal is then further oxidized to a fatty acid.
The degradation of the acetic acid component is well-documented. Acetic acid is readily biodegradable in various environmental conditions, including in soil and water. nih.gov It serves as a carbon source for many microorganisms. Under aerobic conditions, it is ultimately broken down into carbon dioxide and water. In anaerobic environments, it can be converted to methane (B114726) and carbon dioxide by methanogenic archaea. Acetic acid is a natural product of the biodegradation of larger organic compounds, such as petroleum hydrocarbons. nih.gov
The following table summarizes the identified degradation intermediates for the components of hexylammonium acetate.
| Component | Degradation Process | Identified Intermediates | Final Products |
|---|---|---|---|
| Hexylamine | Anaerobic Biodegradation (Pseudomonas stutzeri) | Hexanal, Hexanoic Acid | Carbon Dioxide, Water, Ammonium |
| Hexylamine | Aerobic Biodegradation (Pseudomonas sp.) | Hexanal, Ammonium | Carbon Dioxide, Water, Ammonium |
| Acetic Acid | Aerobic Biodegradation | - | Carbon Dioxide, Water |
| Acetic Acid | Anaerobic Biodegradation | - | Methane, Carbon Dioxide |
Mechanistic Research of Environmental Breakdown Processes
The environmental breakdown of hexylammonium acetate is governed by several key processes, primarily biodegradation, with potential contributions from hydrolysis and photolysis.
Biodegradation: This is the principal mechanism for the environmental breakdown of both components of hexylammonium acetate.
Hexylamine: The biodegradation of primary alkylamines like hexylamine proceeds through oxidative deamination. In a study of Pseudomonas stutzeri, the proposed anaerobic degradation pathway begins with the action of an amine dehydrogenase, which oxidizes hexylamine to hexanal. oup.com This is followed by the activity of an aldehyde dehydrogenase, converting hexanal to hexanoic acid. oup.com This fatty acid then enters the β-oxidation pathway, where it is sequentially broken down into acetyl-CoA units, which are mineralized to carbon dioxide under denitrifying conditions. oup.com A similar aerobic pathway is suspected, involving the cleavage of the C-N bond to yield the respective alkanal and ammonium, with the alkanal being further oxidized. nih.gov Research has shown that various primary amines, including hexylamine, are readily biodegradable. nih.govnih.gov
Acetic Acid: Acetic acid is a readily metabolizable substrate for a wide range of microorganisms. nih.gov It is a central metabolite in cellular respiration. Under aerobic conditions, it is converted to acetyl-CoA and enters the citric acid cycle, leading to its complete oxidation to CO2 and water. Under anaerobic conditions, acetoclastic methanogenesis is a key process where acetate is split into methane and carbon dioxide by certain archaea. Acetic acid degrades rapidly in the environment. dcceew.gov.au
Hydrolysis: Hydrolysis is not considered a major environmental fate process for hexylamine, as it lacks functional groups that readily hydrolyze under typical environmental pH conditions (pH 5 to 9). nih.gov Studies on the hydrolysis of Schiff bases formed between pyridoxal (B1214274) 5'-phosphate and n-hexylamine have been conducted, but these are specific to the imine bond and not the free amine under general environmental conditions. nih.govresearchgate.net The acetate ion is the conjugate base of a weak acid and will react with water to a small extent to form acetic acid and hydroxide (B78521) ions, but this is an equilibrium process and not a degradative one.
Photodegradation: While direct photolysis of hexylamine in the environment is not extensively documented as a primary degradation route, there is evidence of its involvement in photocatalytic processes. For instance, n-hexylamine has been used in conjunction with propionic acid to functionalize the surface of titanium dioxide nanoparticles to enhance their dispersion in polymer matrices for studies on photodegradation. inoe.ro This suggests that under specific conditions, such as in the presence of a photocatalyst and UV radiation, hexylamine can be degraded. Acetic acid in the atmosphere can be broken down by sunlight. www.gov.uk
The following table provides an overview of the mechanistic research on the breakdown processes of hexylammonium acetate's components.
| Process | Component | Mechanism Details | Significance |
|---|---|---|---|
| Biodegradation | Hexylamine | Oxidative deamination to hexanal, followed by oxidation to hexanoic acid and subsequent β-oxidation. oup.comnih.gov | Primary degradation pathway in soil and water. nih.gov |
| Biodegradation | Acetic Acid | Aerobic: Conversion to acetyl-CoA and entry into the citric acid cycle. Anaerobic: Conversion to methane and carbon dioxide. nih.gov | Rapid and primary degradation pathway in most environments. nih.govdcceew.gov.au |
| Hydrolysis | Hexylamine | Lacks functional groups that readily hydrolyze under environmental conditions. nih.gov | Not considered a significant environmental fate process. nih.gov |
| Photodegradation | Hexylamine | Can be degraded in the presence of a photocatalyst (e.g., TiO2) and UV light. inoe.ro | May contribute to degradation under specific conditions. |
| Photodegradation | Acetic Acid | Broken down by sunlight in the atmosphere. www.gov.uk | A significant degradation pathway in the atmosphere. www.gov.uk |
Q & A
Basic Research Questions
Q. How can the concentration of acetic acid in aqueous solutions be accurately determined using acid-base titration, and what methodological precautions minimize experimental errors?
- Methodology : Use standardized NaOH (e.g., 1.00 M) for titration, with phenolphthalein as the indicator. The equivalence point is marked by a persistent pink color. To reduce errors:
- Calibrate burettes and pipettes to ensure precise volume measurements.
- Conduct triplicate trials and discard outliers.
- Avoid spillage or splashing during titration.
- Account for potential dilution effects in commercial vinegar samples .
- Common Errors : Inaccurate endpoint detection (±5–10% error), inconsistent sample aliquots, or incomplete neutralization due to volatile acetic acid evaporation.
Q. What solvent systems enhance the solubility of acetic acid for reaction or crystallization studies, and how can these be modeled thermodynamically?
- Key Findings : Acetic acid exhibits higher solubility in polar solvents (e.g., water) but forms azeotropes with non-polar solvents (e.g., cyclohexane). In acetic acid + water mixtures, maximum succinic acid solubility occurs at 20% acetic acid mass fraction (303.2–333.2 K). The UNIQUAC model accurately predicts solubility trends, incorporating activity coefficients and temperature dependencies .
- Experimental Design : Use ternary phase diagrams to optimize solvent ratios for crystallization or reaction efficiency.
Advanced Research Questions
Q. How do amine-acid interactions influence the extraction efficiency of acetic acid in biphasic systems, and what diluents optimize this process?
- Mechanism : Hexan-1-amine (a primary aliphatic amine) forms acid-amine complexes via hydrogen bonding and proton transfer. Diluents like benzyl alcohol or 1-octanol enhance extraction by stabilizing the complex. For example, Alamine 308 (triisooctylamine) in benzyl alcohol achieves synergistic extraction due to strong dipole interactions and low polarity .
- Optimization : Screen diluents using linear solvation energy relationships (LSER) to correlate extraction efficiency with solvent polarity and hydrogen-bonding capacity.
Q. What advanced analytical techniques are suitable for detecting hexan-1-amine in biodegradation pathways involving acetic acid derivatives?
- Case Study : In reactive blue 19 dye degradation, hexan-1-amine emerges as a metabolite. Techniques include:
- GC-MS : Derivatize amines with trifluoroacetic anhydride to improve volatility.
- HPLC-UV : Use reverse-phase C18 columns with acetonitrile/water gradients.
- NMR : Track amine proton signals (δ 1.0–2.5 ppm for aliphatic amines).
Q. How do thermophysical properties (e.g., viscosity, refractive index) of hexan-1-amine mixtures inform solvent selection for acetic acid reactions?
- Data : Hexan-1-amine in DMF or DMA mixtures shows temperature-dependent volumetric and acoustic behavior. For example, at 298 K, the refractive index of hexan-1-amine/DMA mixtures decreases linearly with amine concentration, aiding in real-time monitoring of reaction progress .
- Application : Use viscometry to assess solvent viscosity effects on reaction kinetics (e.g., esterification rates).
Methodological Guidance
Q. How can researchers resolve contradictions in reported acetic acid-amine interaction parameters across studies?
- Approach :
Standardize Conditions : Ensure consistent temperature, solvent purity, and ionic strength.
Validate Techniques : Compare results from titration, NMR, and conductometry.
Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., trace water in solvents) .
Q. What strategies improve the reproducibility of acetic acid sorption studies in amine-functionalized materials?
- Best Practices :
- Pre-dry materials (e.g., MOFs or resins) under vacuum to remove moisture.
- Use dynamic vapor sorption (DVS) for isotherm measurements.
- Report BET surface area and pore size distribution to contextualize sorption capacity .
Data Interpretation Tools
Q. How can computational models (e.g., UNIQUAC, COSMO-RS) predict acetic acid behavior in multi-component systems?
- Workflow :
Input experimental solubility/viscosity data.
Calibrate model parameters (e.g., binary interaction coefficients).
Simulate phase equilibria or extraction efficiency under untested conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
